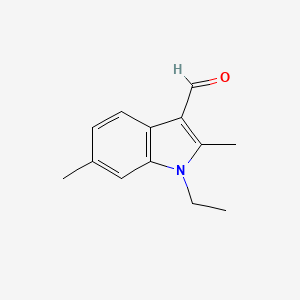

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like alkylation, formylation, and purification to achieve the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: 1-Ethyl-2,6-dimethyl-1H-indole-3-carboxylic acid.

Reduction: 1-Ethyl-2,6-dimethyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Key Properties:

- Molecular Formula : C12H13N

- Molecular Weight : Approximately 173.21 g/mol

- Chemical Structure : Characterized by an indole ring with ethyl and methyl substituents.

The compound has been studied for its interactions with various biological targets, particularly the aryl hydrocarbon receptor (AhR). Its role as an AhR agonist is crucial for mediating immune responses and influencing cellular processes.

Mechanism of Action:

- Aryl Hydrocarbon Receptor Activation : The compound activates AhR in intestinal immune cells, leading to enhanced production of interleukin-22 (IL-22), which is vital for mucosal immunity and inflammation control.

- Gene Expression Modulation : Activation of AhR results in the upregulation of genes involved in immune response and xenobiotic metabolism.

- Cellular Effects : Exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through enzyme inhibition .

Cancer Research

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde has shown promise in cancer therapy due to its antiproliferative effects on various cancer cell lines:

| Cell Line | Type of Cancer | Effect Observed |

|---|---|---|

| MCF-7 | Breast Cancer | Significant inhibition of cell proliferation |

| A549 | Lung Cancer | Induction of apoptosis in treated cells |

Studies indicate that this compound can inhibit enzymes involved in cancer cell growth, making it a potential candidate for further development as an anticancer agent .

Immunomodulation

The ability to modulate immune responses through AhR activation suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions. By enhancing IL-22 production, the compound may help restore balance in immune function.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile precursor for synthesizing more complex indole derivatives. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Immunological Effects

Research on the effect of this compound on intestinal immune cells revealed that it significantly increased IL-22 levels, suggesting its application in enhancing mucosal immunity. This finding could lead to new strategies for treating gastrointestinal disorders where immune modulation is beneficial.

Biologische Aktivität

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (CAS No. 1134334-40-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.27 g/mol

- Structure : The compound features an indole ring system with an aldehyde functional group, which is critical for its biological activity.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. It has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | Inhibition of VEGF-induced proliferation |

The compound's mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, leading to reduced viability in tumor cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound can modulate receptor signaling pathways that are crucial for cell growth and apoptosis.

These interactions lead to downstream effects that culminate in reduced tumor growth and inflammation .

Study 1: Antitumor Activity Evaluation

In a study conducted by Xia et al., the compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against MCF-7 cells, where it induced apoptosis through caspase activation pathways .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound using RAW264.7 macrophages. The results showed that treatment with this compound significantly reduced the production of nitric oxide and pro-inflammatory cytokines upon lipopolysaccharide (LPS) stimulation .

Eigenschaften

IUPAC Name |

1-ethyl-2,6-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGMXNSYWXCOMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.